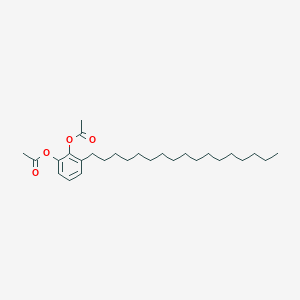
1,2-Benzenediol, 3-heptadecyl-, diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Benzenediol, 3-heptadecyl-, diacetate is a chemical compound with the molecular formula C27H44O4 It is a derivative of 1,2-benzenediol (catechol) where the hydroxyl groups are acetylated, and a heptadecyl group is attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol, 3-heptadecyl-, diacetate typically involves the acetylation of 1,2-benzenediol followed by the introduction of the heptadecyl group. The acetylation can be achieved using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient production and minimizes the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Benzenediol, 3-heptadecyl-, diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.
Substitution: The heptadecyl group can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or other electrophiles.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Regeneration of 1,2-benzenediol.
Substitution: Formation of various alkylated or functionalized derivatives.
Aplicaciones Científicas De Investigación
1,2-Benzenediol, 3-heptadecyl-, diacetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-Benzenediol, 3-heptadecyl-, diacetate involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Benzenediol, diacetate: Similar structure but lacks the heptadecyl group.
1,2-Benzenediol, monoacetate: Only one hydroxyl group is acetylated.
1,2-Benzenediol: The parent compound without any acetylation or alkylation.
Uniqueness
1,2-Benzenediol, 3-heptadecyl-, diacetate is unique due to the presence of both acetyl and heptadecyl groups, which confer distinct chemical and physical properties. These modifications can enhance its solubility, stability, and biological activity compared to its simpler analogs.
Propiedades
Número CAS |
76619-72-2 |
|---|---|
Fórmula molecular |
C27H44O4 |
Peso molecular |
432.6 g/mol |
Nombre IUPAC |
(2-acetyloxy-3-heptadecylphenyl) acetate |
InChI |
InChI=1S/C27H44O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-25-21-19-22-26(30-23(2)28)27(25)31-24(3)29/h19,21-22H,4-18,20H2,1-3H3 |
Clave InChI |
RBGMRYIQUCJPOW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC1=C(C(=CC=C1)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


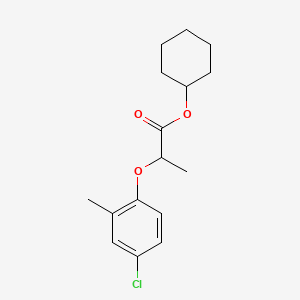

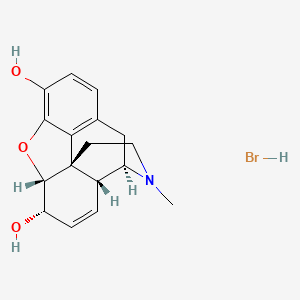
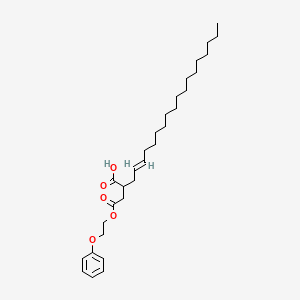
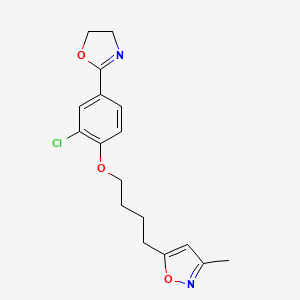
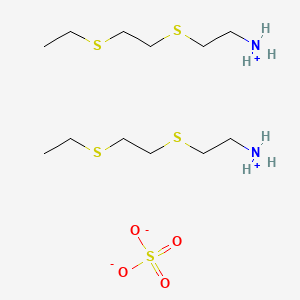
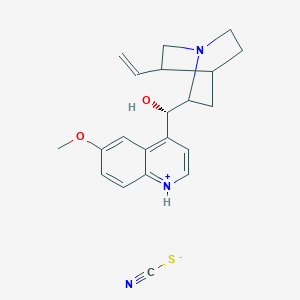
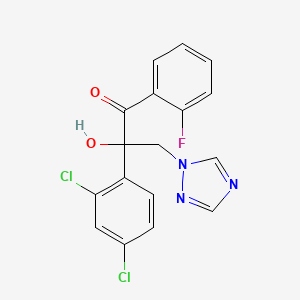


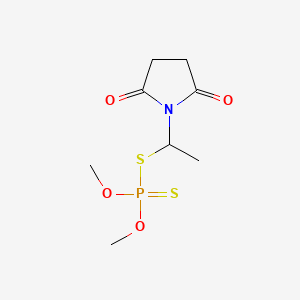
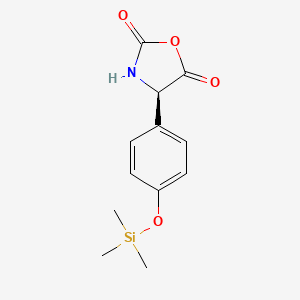

![2-(4-Methoxybutylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B15179745.png)
